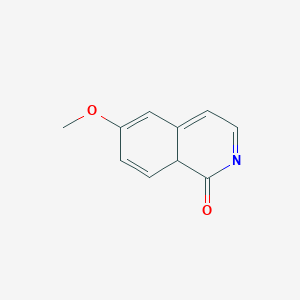
6-methoxy-8aH-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-8aH-isoquinolin-1-one is a nitrogen-heterocyclic compound belonging to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-8aH-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes via a [4 + 2] annulation manner . Another method includes the direct intramolecular C–H/N–H functionalization under metal-free conditions, which is efficient and environmentally friendly .
Industrial Production Methods
Industrial production of isoquinolones, including this compound, often involves the use of transition-metal-catalyzed transformations. These methods are preferred due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the isoquinolone ring, often facilitated by halogenation.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as palladium or ruthenium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted isoquinolones, which can exhibit different biological activities .
Scientific Research Applications
6-methoxy-8aH-isoquinolin-1-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antitumor and antidiabetic properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at melatonin receptors, influencing various physiological processes . The compound’s effects are mediated through its binding to these receptors, leading to changes in intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1-one: A closely related compound with similar biological activities.
7-hydroxy-6-methoxy-2-methyl-2H-isoquinolin-1-one: Another derivative with selective activity towards melatonin receptors.
Uniqueness
6-methoxy-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which confers distinct biological activities and chemical reactivity compared to other isoquinolone derivatives .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-methoxy-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6,9H,1H3 |
InChI Key |
CRFCWQDVHIOUBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=NC(=O)C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















